molecular formula C21H22Cl2N4S B15098764 4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B15098764
M. Wt: 433.4 g/mol
InChI Key: JVRAJKKUBGAXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a tetracyclic heterocyclic molecule featuring a piperazine ring substituted with a 3,4-dichlorobenzyl group and a fused benzothienopyrimidine core.

Properties

Molecular Formula

C21H22Cl2N4S

Molecular Weight

433.4 g/mol

IUPAC Name

4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C21H22Cl2N4S/c22-16-6-5-14(11-17(16)23)12-26-7-9-27(10-8-26)20-19-15-3-1-2-4-18(15)28-21(19)25-13-24-20/h5-6,11,13H,1-4,7-10,12H2

InChI Key

JVRAJKKUBGAXMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated piperazine derivatives.

Mechanism of Action

The mechanism of action of 4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter receptors, particularly those involved in the central nervous system . The compound may act as an agonist or antagonist, influencing the activity of these receptors and altering neuronal signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Features
4c 4-Benzylpiperazin-1-yl 134–135 70 IR: NH/aromatic stretches; NMR: δ 7.2–7.4 (benzyl)
4d 4-Benzylpiperidin-1-yl 142–143 65 NMR: δ 1.5–2.0 (piperidine CH₂)
7a Pyrazol-1-yl (3,5-disubstituted) Not reported 75 NMR: δ 6.40 (pyrazolyl-C4-H)
4k 3,5-di-tert-butyl-4-hydroxyphenyl Not reported High IR: OH stretch at 3400 cm⁻¹
Target Compound 3,4-Dichlorobenzylpiperazin-1-yl Not reported Not reported Likely similar IR/NMR to 4c with Cl signals

Research Findings and Implications

Comparative Advantages and Limitations

  • Advantages: The 3,4-dichlorobenzyl group may confer higher metabolic stability and target affinity compared to non-halogenated analogs.
  • Limitations : Increased molecular weight and lipophilicity could reduce solubility, necessitating formulation optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.